4-Chloro-2-methoxy-3-pyridinamine
Overview
Description
4-Chloro-2-methoxy-3-pyridinamine, also known by its CAS Number 1261452-97-4, is a compound with a molecular weight of 158.59 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H7ClN2O/c1-10-5-4(7)2-3-9-6(5)8/h2-3H,1H3,(H2,8,9)
. The SMILES string for this compound is COc1nccc(N)c1Cl
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s known that pyridine compounds are involved in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 158.59 g/mol . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis of Pyrrolin-2-ones and Pyridines
4-Chloro-2-methoxy-3-pyridinamine serves as a precursor in synthesizing various organic compounds. For instance, it's involved in the production of 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones from chlorinated 4-methyl-pyrrolidin-2-ones, which are useful intermediates in organic synthesis (Bellesia et al., 2001). Similarly, the chlorination process of 2-methylpyridine N-oxide to synthesize 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine is highly selective, leveraging the POCl3/CH2Cl2/Et3N system (Liang, 2007).
Chemical Reactivity and Crystal Structure Studies
The compound demonstrates interesting reactivity patterns, forming various derivatives through interactions with different reagents. For example, the treatment of 2-(chloromethyl)-pyridine derivatives with specific thiones in the presence of sodium methoxide results in the formation of methylsulphinyl derivatives. These reactions also give rise to complex structures like square-planar copper(II) complexes, showcasing the compound's versatility in forming diverse molecular architectures (Ma et al., 2018).
Biological Activity and Material Properties
The pyridine nucleus, to which this compound belongs, is crucial in various domains like medicine and agriculture. Derivatives of this compound have been synthesized and tested for biological activities against different bacteria and fungi, indicating its potential in developing new bioactive substances (Bhuva et al., 2015).
Advanced Applications in Radioligand Synthesis
Derivatives of this compound have been used in synthesizing radioligands for positron-emission tomography (PET). These radioligands are crucial for studying specific receptors in the brain, demonstrating the compound's role in advanced medical imaging techniques (Zhang & Horti, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .
Properties
IUPAC Name |
4-chloro-2-methoxypyridin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXOBZYYZRKVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934180-49-1 | |
Record name | 4-Chloro-2-methoxy-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934180-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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